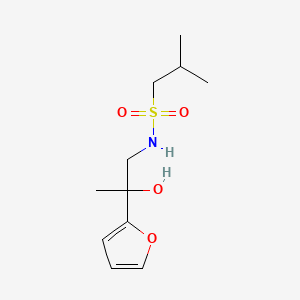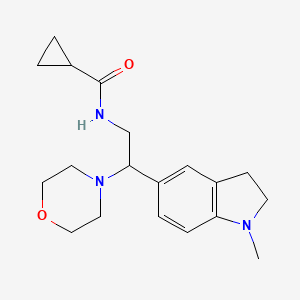![molecular formula C19H17BrN2O2 B2691106 3-bromo-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851404-80-3](/img/structure/B2691106.png)
3-bromo-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-bromo-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide” is a complex organic molecule that contains a quinoline ring, which is a type of heterocyclic aromatic organic compound . It also contains a benzamide group, which is a type of amide derived from benzoic acid .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline ring, a benzamide group, and a bromine atom. The quinoline ring is a bicyclic compound that consists of a benzene ring fused to a pyridine ring . The benzamide group consists of a benzene ring attached to an amide group .Wissenschaftliche Forschungsanwendungen
Polymorphs and Salts of Quinoline Derivatives Research on polymorphs and salts of quinoline derivatives, such as 4-nitro-N-(quinolin-8-yl)benzamide, explores their distinct packing patterns, hydrogen bonding interactions, and potential for forming porous structures with applications in materials science and possibly drug formulation due to their unique physical properties (Prithiviraj Khakhlary & J. Baruah, 2014).
Antibacterial Activity of Quinoline Derivatives Quinoline derivatives have been studied for their antibacterial properties. A series of pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides exhibited significant in vitro antibacterial activity against both gram-positive and gram-negative bacteria, suggesting potential applications in developing new antibacterial agents (Tahere Hosseyni Largani et al., 2017).
Antimicrobial and Antifungal Activities Novel quinazolinone derivatives have shown promising in vitro antimicrobial and antifungal activities, indicating the potential of quinoline-based compounds in treating infections caused by various pathogens (M. Mohamed et al., 2010).
Antitubercular and Anticancer Applications Some quinoline derivatives have been evaluated for their antitubercular and anticancer activities, demonstrating significant growth inhibition of Mycobacterium tuberculosis and various cancer cell lines. This suggests the potential use of these compounds in the development of new therapeutic agents for tuberculosis and cancer (R. Upadhayaya et al., 2009).
Synthesis and Characterization of Quinoline-Based Ligands The synthesis and characterization of quinoline-based ligands for use in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes have been reported, indicating applications in catalysis and synthesis of chiral pharmaceutical ingredients (T. Imamoto et al., 2012).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-bromo-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O2/c1-12-5-6-13-10-15(19(24)22-17(13)9-12)7-8-21-18(23)14-3-2-4-16(20)11-14/h2-6,9-11H,7-8H2,1H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNFATSRSOZWCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Methyl-N-[2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2691025.png)
![N-(4-chlorophenyl)-2-[2-(4-methoxyphenoxy)acetyl]-1-hydrazinecarboxamide](/img/structure/B2691026.png)
![N-[3-(1,3-benzodioxol-5-yl)-4-oxothiochromen-2-yl]thiophene-2-carboxamide](/img/structure/B2691027.png)
![N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2691030.png)
![8-(3-(1H-imidazol-1-yl)propyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2691033.png)
![2-(4-chlorobenzyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2691034.png)





